7-Chloro-1H-indole-2-carbaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

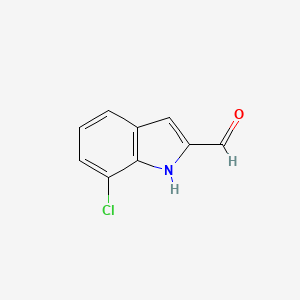

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUWOCDGAGDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660420 | |

| Record name | 7-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-65-1 | |

| Record name | 1H-Indole-2-carboxaldehyde, 7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 1h Indole 2 Carbaldehyde

Precursor-Based Synthetic Routes

A primary and direct approach to the synthesis of 7-chloro-1H-indole-2-carbaldehyde involves the use of 7-chloro-1H-indole as the foundational starting material. nih.gov This method focuses on the introduction of the formyl group at the C2 position of the pre-existing chloro-substituted indole (B1671886) ring.

One common strategy is the lithiation of 7-chloro-1H-indole followed by quenching with a suitable formylating agent. For instance, treatment of 7-chloro-1H-indole with a strong base like n-butyllithium can selectively deprotonate the N1 position, followed by a second deprotonation at the C2 position with tert-butyllithium. The resulting dianion can then react with an electrophile such as N,N-dimethylformamide (DMF) to introduce the aldehyde functionality at the C2 position.

| Reactant | Reagent(s) | Product | Reference |

| 7-Chloro-1H-indole | 1. n-Butyllithium, 2. tert-Butyllithium, 3. N,N-Dimethylformamide | This compound |

This approach leverages the inherent reactivity of the indole nucleus, where the C2 position is susceptible to electrophilic attack after N-deprotonation.

An alternative strategy involves the construction of the indole ring itself from an appropriately substituted aniline (B41778) precursor. For the synthesis of this compound, this would typically start with a 2-chloro-6-substituted aniline derivative.

A pertinent example is the Leimgruber-Batcho indole synthesis. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principle involves the reaction of a substituted o-nitrotoluene with a formylating agent and subsequent reductive cyclization to form the indole ring.

A more contemporary approach involves the palladium-catalyzed cyclization of substituted anilines. For example, a 2-chloro-6-alkynyl aniline could undergo a carbonylative cyclization to furnish the indole-2-carbaldehyde skeleton.

This synthetic route involves the oxidation of a precursor alcohol, 7-chloro-2-hydroxymethylindole, to the corresponding aldehyde. The precursor alcohol can be synthesized from 7-chloro-1H-indole-2-carboxylic acid or its ester via reduction with a suitable reducing agent like lithium aluminum hydride. orgsyn.org

Once the 7-chloro-2-hydroxymethylindole is obtained, it can be oxidized to this compound using a variety of oxidizing agents. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid or degradation of the indole ring.

| Starting Material | Oxidizing Agent | Product | Reference |

| 7-Chloro-2-hydroxymethylindole | Manganese dioxide (MnO2) | This compound | orgsyn.org |

| 7-Chloro-2-hydroxymethylindole | Dess-Martin periodinane (DMP) | This compound | durham.ac.uk |

This two-step approach, starting from the corresponding carboxylic acid or ester, offers a reliable and often high-yielding pathway to the target aldehyde.

Advanced Synthetic Transformations Leading to this compound

These methods involve the direct introduction of the formyl group onto the indole nucleus through specialized chemical reactions.

Direct formylation of the 7-chloro-1H-indole core is a highly attractive and atom-economical approach. The regioselectivity of this reaction is crucial, as formylation can also occur at the C3 position.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.orgijpcbs.com

The Vilsmeier reagent, a chloromethyliminium salt, is an electrophile that attacks the electron-rich indole ring. chemistrysteps.com For indoles, the reaction generally favors substitution at the C3 position. However, by blocking the C3 position or by carefully controlling the reaction conditions, formylation can be directed to the C2 position. In the case of 7-chloro-1H-indole, the presence of the electron-withdrawing chloro group at the 7-position can influence the regioselectivity of the formylation.

Adaptations of the Vilsmeier-Haack reaction may involve the use of different formylating agents or catalysts to improve the yield and regioselectivity for the C2-formylated product. While the Vilsmeier-Haack reaction is a cornerstone for indole-3-carboxaldehyde (B46971) synthesis, its application for the direct synthesis of this compound requires careful optimization to favor the less electronically favored C2-formylation. researchgate.netgoogle.com

| Substrate | Reagents | Key Features | Reference |

| Electron-rich arenes | DMF, POCl3 | Forms an electrophilic iminium salt for formylation. | organic-chemistry.org |

| Indole | DMF, POCl3 | Typically favors formylation at the C3 position. | researchgate.net |

Formylation Reactions at the C2 Position of the Indole Nucleus

Palladium-Catalyzed Formylation Methodologies

The direct introduction of a formyl group onto an indole nucleus at the C-2 position, particularly in the presence of a halogen substituent on the benzene (B151609) ring, can be achieved through palladium-catalyzed formylation reactions. While specific literature on the direct formylation of 7-chloro-1H-indole is not abundant, the principles of palladium-catalyzed carbonylation of aryl halides are well-established and can be applied to this system. organic-chemistry.orgresearchgate.netrsc.org

These reactions typically involve the use of an aryl halide, in this case, a dihalo-indole precursor such as 2,7-dichloro-1H-indole or a 7-chloro-2-iodo-1H-indole, as the substrate. A source of carbon monoxide is essential, which can be gaseous CO or a CO surrogate like formic acid. organic-chemistry.org The palladium catalyst, often in the form of Pd(OAc)₂ or a phosphine-ligated palladium complex, facilitates the oxidative addition of the aryl halide, followed by CO insertion and subsequent reductive elimination to yield the aldehyde product. organic-chemistry.orgresearchgate.net

A representative, though generalized, approach for such a transformation is outlined below:

| Reactant | Catalyst | CO Source | Solvent | Conditions | Yield |

| 7-Chloro-2-iodo-1H-indole | Pd(OAc)₂ (3 mol%), PPh₃ (1.2 equiv) | HCOOH (as CO source and reducing agent) | Toluene | 80°C, 2-4 hours | Good (estimated) |

This table represents a plausible reaction based on general methods for palladium-catalyzed formylation of aryl iodides. organic-chemistry.org

The choice of ligand for the palladium catalyst is crucial in modulating its reactivity and stability. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed. organic-chemistry.org The reaction conditions, including temperature, pressure (if using gaseous CO), and reaction time, must be carefully optimized to maximize the yield of the desired aldehyde and minimize side reactions.

Functional Group Interconversions for Aldehyde Moiety Introduction

A more extensively documented and arguably more controlled approach to the synthesis of this compound involves the interconversion of functional groups. This strategy typically starts with an indole derivative that already possesses the 7-chloro substituent and a precursor to the aldehyde at the C-2 position.

A common and effective method is the oxidation of a primary alcohol. rsc.org In this pathway, ethyl 7-chloro-1H-indole-2-carboxylate serves as a key intermediate. This ester can be reduced to the corresponding primary alcohol, 7-chloro-2-(hydroxymethyl)-1H-indole, using a reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org Subsequent oxidation of the alcohol with a mild oxidizing agent, such as activated manganese dioxide (MnO₂), furnishes the target aldehyde, this compound. rsc.org

A variation of this approach involves the conversion of a sulfomethyl group to a formyl group. For instance, a 2-ethoxycarbonyl-1H-indole-7-methanesulfonic acid can be converted to the corresponding 7-chloromethyl derivative, which is then hydrolyzed to the hydroxymethyl compound and subsequently oxidized to the aldehyde. researchgate.net

The key steps in the functional group interconversion via alcohol oxidation are summarized in the table below:

| Starting Material | Reagent | Intermediate | Reagent | Final Product |

| Ethyl 7-chloro-1H-indole-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | 7-Chloro-2-(hydroxymethyl)-1H-indole | Activated manganese dioxide (MnO₂) | This compound |

Another functional group interconversion strategy is the McFadyen-Stevens reaction, which can be applied to the corresponding 2-carbohydrazide to generate the aldehyde. rsc.org Also, the reduction of an ester to an aldehyde can be achieved in a single step using one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can prevent over-reduction to the alcohol. imperial.ac.uk

Strategic Considerations in this compound Synthesis

The successful synthesis of this compound hinges on several strategic considerations, primarily the control of regioselectivity and the optimization of reaction conditions.

Regioselectivity Control in Substitution Reactions

Achieving the desired 1,2,7-trisubstituted indole pattern requires precise control over the position of the incoming substituents. The introduction of the chloro group at the C-7 position is a significant challenge due to the inherent reactivity of the indole ring. Directed metalation is a powerful tool to achieve this. For instance, protection of the indole nitrogen with a bulky group, such as a 2,2-diethylbutanoyl (DEB) group, can direct lithiation specifically to the C-7 position. researchgate.net Subsequent quenching with an electrophilic chlorine source would install the chloro substituent at the desired location.

The formylation at the C-2 position is often more straightforward. In many indole syntheses, such as the Fischer indole synthesis, the C-2 position is readily functionalized. When starting with a pre-functionalized indole, such as an indole-2-carboxylic acid ester, the regioselectivity of the aldehyde precursor is already established. rsc.org

Reaction Condition Optimization for Enhanced Yield and Purity

For any synthetic route, meticulous optimization of reaction conditions is essential to maximize the yield and purity of this compound. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

In palladium-catalyzed formylations, the catalyst loading, the nature of the ligand, and the base used can significantly impact the reaction's efficiency. organic-chemistry.org For functional group interconversions, the choice of oxidizing or reducing agent is critical to prevent side reactions. For example, the use of a mild oxidant like MnO₂ for the conversion of the primary alcohol to the aldehyde is preferable to stronger oxidants that could potentially oxidize the indole ring itself. rsc.org

Purification of the final product often involves techniques like column chromatography. However, for large-scale synthesis, developing reaction conditions that yield a product of high purity with minimal need for extensive purification is a key objective. acs.org

Scalability and Industrial Feasibility of Synthetic Routes for this compound

The functional group interconversion pathway, starting from a readily available indole-2-carboxylic acid derivative, appears to be a more scalable option. google.com The reagents used, such as LiAlH₄ and MnO₂, are common in industrial synthesis. Moreover, some indole synthesis methodologies have been successfully scaled up to produce multi-gram quantities without the need for chromatographic purification, which is a significant advantage for industrial applications. researchgate.netacs.org

A patent for the synthesis of indole-2-carboxylic acid highlights the importance of mild reaction conditions and simple work-up procedures for industrial production. google.com These principles would be directly applicable to the synthesis of the 7-chloro analogue. The potential for a one-pot or tandem reaction sequence, where multiple steps are carried out in the same reactor without isolation of intermediates, would also enhance the industrial feasibility of the synthesis. rug.nl

The palladium-catalyzed formylation route, while elegant, might face challenges in scalability due to the cost of the palladium catalyst and ligands, as well as the potential for catalyst deactivation. However, the development of highly active and robust catalysts could mitigate these issues.

Chemical Reactivity and Derivatization of 7 Chloro 1h Indole 2 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group of 7-Chloro-1H-indole-2-carbaldehyde is electrophilic in nature, making it susceptible to attack by a wide range of nucleophiles. These reactions provide a powerful means to introduce molecular diversity and construct more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo subsequent elimination to form a new double bond.

The condensation reaction between an aldehyde and a primary amine is a classic method for the synthesis of Schiff bases, also known as imines. researchgate.netresearchgate.net This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net These reactions can be catalyzed by either acid or base. researchgate.net

While specific studies on this compound are not extensively documented in the searched literature, research on the closely related compound, 3-chloro-1H-indole-2-carbaldehyde, provides valuable insights into this transformation. The reaction of 3-chloro-1H-indole-2-carbaldehyde with various aromatic amines in the presence of a piperidine catalyst in ethanol leads to the formation of the corresponding Schiff bases in high yields. orgsyn.org A base-free synthesis using a gold-titania heterogeneous catalyst has also been developed, offering a greener approach. orgsyn.org

Table 1: Synthesis of Schiff Bases from 3-Chloro-1H-indole-2-carbaldehyde and Various Amines

| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Anisidine | Piperidine | Ethanol | Reflux | 4 | 90 |

| 4-Aminoacetophenone | Piperidine | Ethanol | Reflux | 4 | 88 |

| 1-Naphthylamine | Piperidine | Ethanol | Reflux | 4 | 85 |

| Aniline (B41778) | Au(1%)@TiO2 | Ethanol | 65 | 3 | 90 |

This data is for the related compound 3-Chloro-1H-indole-2-carbaldehyde as a proxy for the reactivity of this compound. orgsyn.org

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgnih.gov The active methylene compound must have sufficiently acidic protons, usually flanked by two electron-withdrawing groups like esters, ketones, nitriles, or nitro groups. wikipedia.orgnih.gov

Specific experimental data for the Knoevenagel condensation of this compound is limited in the available literature. However, a study on the analogous 3-chloro-1H-indole-2-carbaldehyde demonstrates its successful reaction with various active methylene compounds in the presence of a silver-titania nanocomposite catalyst. acs.org This suggests that this compound would likely undergo similar transformations. The reaction with malononitrile, for instance, would be expected to yield (7-chloro-1H-indol-2-yl)methylenemalononitrile.

Table 2: Knoevenagel Condensation of 3-Chloro-1H-indole-2-carbaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Cyanoacetate | Ag@TiO2 | Ethanol | 60 | 1 | 95 |

| Malononitrile | Ag@TiO2 | Ethanol | 60 | 1 | 82 |

| Acetylacetone | Ag@TiO2 | Ethanol | 60 | 1 | 99 |

| Cyanoacetamide | Ag@TiO2 | Ethanol | 60 | 1 | 85 |

| Cyanothioacetamide | Ag@TiO2 | Ethanol | 60 | 1 | 80 |

This data is for the related compound 3-Chloro-1H-indole-2-carbaldehyde and serves as an illustrative example. acs.org

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. masterorganicchemistry.comyoutube.com In a crossed aldol condensation, two different carbonyl compounds are reacted. For a successful crossed aldol condensation, one of the carbonyl partners should not have α-hydrogens to prevent self-condensation. masterorganicchemistry.com

There are no specific examples in the searched literature of this compound participating in aldol condensation reactions. Theoretically, it could act as the electrophilic partner in a crossed aldol condensation with a ketone like acetone, catalyzed by a base. The enolate of acetone would attack the aldehyde of this compound, and subsequent dehydration would lead to an α,β-unsaturated ketone. However, without experimental data, the feasibility and efficiency of this reaction remain speculative.

Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. science.govlibretexts.org This reaction is a versatile method for the formation of carbon-carbon bonds. wikipedia.org

Specific studies detailing the reaction of Grignard reagents with this compound have not been identified in the reviewed literature. It is anticipated that this compound would react with a Grignard reagent, such as methylmagnesium bromide, in a typical fashion. The methyl group would add to the aldehyde carbon, and upon acidic workup, would yield 1-(7-chloro-1H-indol-2-yl)ethanol. The acidic proton on the indole (B1671886) nitrogen would likely be deprotonated by the Grignard reagent, requiring at least two equivalents of the Grignard reagent for the reaction to proceed to completion.

Aldehydes react with hydrazine (B178648) and its derivatives to form hydrazones, which contain a C=N-N linkage. orgsyn.org This reaction is analogous to Schiff base formation and is important for the synthesis of various heterocyclic compounds and as a method for the characterization of carbonyl compounds.

While no specific examples of the reaction of this compound with hydrazines were found, the general reactivity of aldehydes suggests that it would readily react with hydrazine hydrate (B1144303) to form the corresponding hydrazone. Similarly, reaction with substituted hydrazines like phenylhydrazine would yield the corresponding phenylhydrazone. These reactions are often carried out in an alcoholic solvent and may be catalyzed by a small amount of acid. researchgate.net

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 7-chloro-1H-indole-2-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Common oxidizing agents for this purpose include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and silver oxide (Ag2O). Milder reagents such as sodium chlorite (NaClO2) are also effective, particularly when other oxidizable groups are present that need to be preserved. The general scheme for this oxidation is presented below:

Reaction Scheme: Oxidation of this compound

| Reactant | Reagent | Product |

| This compound | Oxidizing Agent (e.g., KMnO4, Ag2O) | 7-Chloro-1H-indole-2-carboxylic acid |

Detailed research findings have demonstrated the successful synthesis of various substituted indole-2-carboxylic acids, which are valuable intermediates in the development of pharmaceuticals. For instance, the resulting 7-chloro-1H-indole-2-carboxylic acid serves as a crucial intermediate in the synthesis of protease inhibitors and other complex pharmaceutical agents.

Reduction Reactions to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (7-chloro-1H-indol-2-yl)methanol. This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. The reaction is generally carried out in a protic solvent such as methanol or ethanol at room temperature.

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used; however, it is less selective and can potentially reduce other functional groups if present. The general reaction is as follows:

Reaction Scheme: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Reducing Agent (e.g., NaBH4) | (7-Chloro-1H-indol-2-yl)methanol |

The resulting alcohol, (7-chloro-1H-indol-2-yl)methanol, can be further utilized in a variety of synthetic applications, including esterification and etherification reactions, to build more complex molecular architectures.

Reactions Involving the Indole Core

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the electronic effects of the existing substituents. In this compound, the C2 position is occupied by an electron-withdrawing carbaldehyde group, and the C7 position bears a deactivating but ortho-, para-directing chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of electronegatively substituted indoles has been shown to result in substitution on the benzene (B151609) ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

| Nitration | NO2+ | 7-Chloro-4-nitro-1H-indole-2-carbaldehyde and 7-Chloro-6-nitro-1H-indole-2-carbaldehyde |

| Halogenation | X+ (e.g., Br+, Cl+) | 4-Bromo-7-chloro-1H-indole-2-carbaldehyde and 6-Bromo-7-chloro-1H-indole-2-carbaldehyde |

Cross-Coupling Reactions at the Halogenated Position (C7)

The chlorine atom at the C7 position of this compound provides a reactive handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide. This reaction is widely used for the formation of biaryl compounds. The C7-chloro group of this compound can participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl boronic acids to generate 7-aryl- or 7-heteroaryl-1H-indole-2-carbaldehydes.

Typical conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), a phosphine ligand, and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system. Studies on the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including chloroindoles, have shown that these reactions can proceed in excellent yields under relatively mild conditions.

Illustrative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd catalyst, base | 7-Phenyl-1H-indole-2-carbaldehyde |

| This compound | Pyridine-3-boronic acid | Pd catalyst, base | 7-(Pyridin-3-yl)-1H-indole-2-carbaldehyde |

Other Metal-Catalyzed Cross-Coupling Reactions

Besides the Suzuki-Miyaura coupling, the C7-chloro position can be functionalized using a variety of other metal-catalyzed cross-coupling reactions.

Sonogashira Coupling : This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. The Sonogashira coupling of this compound with a terminal alkyne would yield a 7-alkynyl-1H-indole-2-carbaldehyde derivative.

Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This would allow for the introduction of a vinyl group at the C7 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This methodology could be used to introduce a variety of primary or secondary amine functionalities at the C7 position of the indole ring.

Overview of Other Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, base | 7-Alkynyl-1H-indole-2-carbaldehyde |

| Heck Coupling | Alkene | Pd catalyst, base | 7-Vinyl-1H-indole-2-carbaldehyde |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 7-Amino-1H-indole-2-carbaldehyde |

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a wide array of complex indole derivatives with potential applications in medicinal chemistry and materials science.

N-Substitution Reactions of the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring in this compound is a key site for synthetic modification. Its functionalization through substitution reactions allows for the introduction of various groups that can modulate the compound's steric and electronic properties, serving as a basis for creating a diverse range of derivatives.

N-alkylation and N-acylation are fundamental strategies for derivatizing the indole core. These reactions involve the formation of a new carbon-nitrogen or acyl-nitrogen bond at the N1 position.

Alkylation: The N-alkylation of indoles is typically achieved by treating the indole with an alkylating agent in the presence of a base. The base deprotonates the indole nitrogen, generating a more nucleophilic indolide anion, which then attacks the electrophilic alkylating agent. Common bases include sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Mechanistic studies have revealed various pathways for N-alkylation, including borrowing hydrogen or hydrogen autotransfer mechanisms, which allow for the use of alcohols as alkylating agents in the presence of a suitable catalyst. researchgate.net Another advanced approach involves an enantioselective aza-Wacker-type reaction, which uses alkenols as coupling partners. nih.gov Isotopic labeling experiments in these reactions support a syn amino-palladation mechanism. nih.gov

Acylation: N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This transformation is important as the N-acylindole motif is present in many pharmaceutical compounds. nih.gov While the use of reactive acyl chlorides is a traditional method, it often has poor functional group tolerance. nih.gov Milder and more chemoselective methods have been developed. One such strategy employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov Another approach is the oxidative carbene-catalyzed N-acylation which uses aldehydes as the acyl source. Friedel-Crafts acylation can also be employed, particularly on N-protected indoles, to introduce acyl groups at various positions, which can then be followed by other transformations. researchgate.net The choice of reagents and conditions is crucial for achieving high selectivity for N-acylation over the competing C3-acylation, as the C3 position is often more electron-rich. nih.gov

| Reaction Type | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide, Sodium Hydride (NaH) in DMF/THF | Classical method involving deprotonation of the indole nitrogen followed by nucleophilic attack on the alkyl halide. | researchgate.net |

| Alkylation | Alcohol, Nickel Catalyst (e.g., Ni(OTf)₂) | Proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism where the alcohol is temporarily oxidized to an aldehyde. | researchgate.net |

| Acylation | Thioester, Cesium Carbonate (Cs₂CO₃) in Xylene | A mild and chemoselective method using a stable acyl source, avoiding harsh reagents like acyl chlorides. | nih.gov |

| Acylation | Aldehyde, N-Heterocyclic Carbene (NHC) catalyst | An oxidative organocatalytic method that allows for N-acylation using a broad range of aldehydes. | [] |

| Acylation | Acid Chloride, Aluminum Chloride (AlCl₃) | Classical Friedel-Crafts acylation conditions, typically used on N-protected indoles to direct acylation. | researchgate.net |

N-sulfonylation involves the attachment of a sulfonyl group (R-SO₂-) to the indole nitrogen. This transformation is significant not only as a protection strategy but also as a method to modulate the electronic properties of the indole ring. The electron-withdrawing nature of the sulfonyl group decreases the electron density of the indole nucleus, which in turn influences its reactivity in subsequent reactions, such as electrophilic substitutions. For instance, protection with a phenylsulfonyl group has been utilized to facilitate regioselective C-2 lithiation and subsequent Friedel-Crafts acylation reactions. researchgate.net This modification alters the typical reactivity pattern of the indole, demonstrating how N-sulfonylation can be a powerful tool for directing chemical transformations and fine-tuning the electronic character of the molecule. researchgate.net

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. sciepub.com These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds. sciepub.com

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. organic-chemistry.orgnih.gov this compound is well-suited to serve as the aldehyde component in this reaction. Its participation would lead to the formation of complex peptidomimetic structures bearing the 7-chloroindole (B1661978) moiety. The reaction is typically exothermic and can be completed in minutes, often proceeding without a catalyst. wikipedia.org The versatility of the Ugi reaction allows for a vast number of potential products by simply varying the other three components. organic-chemistry.org

| Component Type | Example Reactant | Role in Reaction |

|---|---|---|

| Aldehyde | This compound | Provides the C1 carbon and the indole side chain to the product backbone. |

| Amine | Aniline | Forms an imine with the aldehyde; its nitrogen is incorporated into the product. |

| Carboxylic Acid | Acetic Acid | Protonates the imine and its carboxylate anion acts as a nucleophile. |

| Isocyanide | tert-Butyl isocyanide | Undergoes nucleophilic attack on the iminium ion, providing two carbon atoms and one nitrogen atom to the final structure. |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the derivatization of this compound, the mechanisms of N-substitution and multi-component reactions are of primary interest.

N-Substitution Mechanisms: The mechanism of N-alkylation of indoles often begins with the deprotonation of the N-H bond by a base to form an indolide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent in an Sₙ2-type reaction. In more complex catalytic systems, the mechanism can be intricate. For example, in nickel-catalyzed N-alkylation using alcohols, the reaction is believed to proceed through a tandem N-alkylation via a hydrogen autotransfer pathway. researchgate.net This involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then forms an imine with the indole that is subsequently reduced. researchgate.net

Ugi Reaction Mechanism: The mechanism of the Ugi reaction is well-established and proceeds through a series of reversible steps, culminating in an irreversible rearrangement. wikipedia.org

Imine Formation: The amine and the aldehyde (this compound) condense to form an imine, with the loss of a water molecule. wikipedia.org

Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. sciepub.com

Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide attacks the iminium ion, generating a nitrilium ion intermediate. nih.govwikipedia.org

Second Nucleophilic Attack: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate. wikipedia.org

Mumm Rearrangement: The reaction is driven to completion by an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. In this step, the acyl group migrates from the oxygen to the nitrogen atom, yielding the final stable α-acetamido carboxamide product. organic-chemistry.orgwikipedia.org

This sequence efficiently combines four distinct molecules into a single, complex product in one pot. sciepub.com

Biological Activity and Medicinal Chemistry of 7 Chloro 1h Indole 2 Carbaldehyde Derivatives

Role as a Privileged Scaffold in Drug Discovery

The indole (B1671886) scaffold is a key structural subunit in the discovery of new drug candidates, found in many alkaloids and synthetic products targeting a range of conditions. nih.gov Its derivatives are employed as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists, among other therapeutic uses. nih.gov The 7-chloro-1H-indole-2-carbaldehyde variant provides a versatile starting point for chemical synthesis, offering multiple reaction sites for modification and diversification to generate libraries of potential drug candidates. rsc.orgresearchgate.net The indole nucleus itself is a critical pharmacophore that can bind to receptors controlling various biological processes. mdpi.com The oxindole (B195798) scaffold, a close relative, has also been identified as a privileged structure for developing potent and selective inhibitors for targets like the Nav1.7 sodium channel. nih.gov

The aldehyde functional group at the 2-position of the indole ring is a key handle for synthetic chemists. It allows for the construction of more complex molecules through various chemical reactions. For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes (a structurally related compound) react with aminotriazole-thiols to form new heterocyclic systems known as triazolo(thiadiazepino)indoles. researchgate.net Similarly, indole-2-carbaldehyde can be used in reactions with anthranilamide to produce indolylquinazolinones, a class of compounds with potential biological activities. nih.gov

Furthermore, the indole-2-carbaldehyde core has been utilized in the synthesis of inhibitors for critical enzymes. For example, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde serves as a synthetic intermediate for bis(1H-indol-2-yl)methanones, which have been identified as potent inhibitors of the FLT3 receptor tyrosine kinase. nih.gov In the field of HIV research, derivatives of indole-2-carboxylic acid, which can be synthesized from the corresponding carbaldehyde, have been developed as potent inhibitors of HIV-1 integrase. nih.govnih.gov These synthetic pathways demonstrate the utility of the this compound scaffold in generating structurally diverse molecules with significant therapeutic potential.

The introduction of a chlorine atom into a biologically active molecule can substantially modify its properties and improve its therapeutic potential. researchgate.net Halogenation, particularly chlorination, can influence a compound's lipophilicity, which affects its ability to cross biological membranes and interact with target proteins or enzymes. researchgate.netnih.gov The electron-withdrawing nature of chlorine can also alter the electronic distribution within the molecule, potentially enhancing non-bonding interactions with a biological target and preventing metabolic processes like hydroxylation at that position. researchgate.net

In the context of indole derivatives, the position of the chlorine atom is crucial. For instance, in the development of 5-HT3 antagonists like ondansetron, substitutions at the 7-position of the indole nucleus have been shown to influence receptor affinity. wikipedia.org In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance binding to viral DNA through π-π stacking interactions, leading to improved inhibitory activity. rsc.orgresearchgate.net This highlights how the specific placement of a chlorine atom, such as at the 7-position, can be a key strategy for modulating the biological activity and selectivity of indole-based drug candidates. The presence of chlorine can lead to enhanced antimicrobial and antiproliferative activities compared to non-halogenated parent compounds. nih.gov

Specific Biological Targets and Mechanisms of Action

Derivatives originating from the this compound scaffold have been investigated for their inhibitory effects on various enzymes that are critical for the survival and proliferation of pathogens and cancer cells.

The indole framework is a versatile platform for designing enzyme inhibitors, targeting a wide range of enzymes including kinases and integrases. nih.gov

Kinases are a major class of drug targets, especially in oncology and infectious diseases. Indole-based compounds have shown significant promise as kinase inhibitors.

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): This kinase is a vital target for developing new antimalarial drugs. researchgate.net Medicinal chemistry efforts have led to the development of potent PfCDPK1 inhibitors with IC₅₀ values below 10 nM in biochemical assays and EC₅₀ values under 100 nM for inhibiting parasite growth. nih.gov A series of 7-chloroquinoline-indole-chalcones were synthesized and found to inhibit PfCDPK1 activity, which was correlated with the inhibition of parasite growth. researchgate.net Notably, some of these compounds showed selectivity for the parasite kinase over human kinases. researchgate.net

| Kinase Target | Derivative Series / Compound | Inhibition Data (IC₅₀/EC₅₀) | Reference |

| PfCDPK1 | Imidazopyridazine Series (Compound 10) | EC₅₀ = 12 nM (parasite) | nih.gov |

| PfCDPK1 | 7-chloroquinoline-indole-chalcone (7l) | IC₅₀ = 2.4 µM (3D7 strain), 1.8 µM (RKL-9 strain) | researchgate.net |

| PfCDPK1 | 7-chloroquinoline-indole-chalcone (7r) | IC₅₀ = 3.5 µM (3D7 strain), 2.7 µM (RKL-9 strain) | researchgate.net |

| FLT3 | Bis(1H-indol-2-yl)methanones | Potent Inhibition | nih.gov |

| FLT3 | Dual FLT3/CHK1 inhibitor (Compound 30) | Potent dual inhibition | nih.gov |

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov The synthetic intermediate 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has been used to create bis(1H-indol-2-yl)methanones, which act as potent inhibitors of the FLT3 receptor. nih.gov Furthermore, the development of dual inhibitors that target both FLT3 and other kinases like CHK1 represents a promising strategy to overcome drug resistance in AML. nih.gov

HIV-1 integrase is an essential enzyme for viral replication, making it an attractive target for antiretroviral therapy as it has no human counterpart. nih.gov Indole-2-carboxylic acid, a direct oxidation product of indole-2-carbaldehyde, has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site. nih.gov Structural optimization, including the introduction of a halogenated benzene ring, has led to derivatives with significantly enhanced inhibitory effects. researchgate.net

| Derivative Scaffold | Compound | Inhibition Data (IC₅₀) | Reference |

| Indole-2-carboxylic acid | Compound 17a | 3.11 µM | rsc.orgresearchgate.net |

| Indole-2-carboxylic acid | Compound 20a | 0.13 µM | nih.gov |

Interaction with Other Cellular Pathways and Processes

The inhibition of enzymes like FBPase and IDO1 by derivatives of this compound directly impacts cellular metabolic and signaling pathways.

Gluconeogenesis: By inhibiting FBPase, these compounds can reduce hepatic glucose production, a key process in maintaining glucose homeostasis. nih.gov This makes them promising candidates for the treatment of type 2 diabetes. nih.gov

Tryptophan Catabolism and Immune Response: IDO1 inhibition by indole derivatives can restore tryptophan levels and reduce the production of kynurenine, thereby alleviating the immunosuppressive effects and potentially enhancing anti-tumor immunity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the influence of various substituents on their inhibitory and binding activities.

Influence of Substituents on Indole Ring Positions (N1, C3, C5, C6)

N1 Position: N-alkylation of 7-nitro-1H-indole-2-carboxylic acid derivatives, a related class of compounds, resulted in a loss of FBPase inhibitory activity. doi.org This suggests that an unsubstituted N1 position, or at least one that is not alkylated, is important for this particular biological activity.

C3 Position: In the context of FBPase inhibitors, the introduction of a carboxyethyl group at the C3 position was explored. doi.org For HIV-1 integrase inhibitors, introducing a long branch at the C3 position of an indole-2-carboxylic acid scaffold extended into a hydrophobic pocket of the enzyme's active site, enhancing inhibitory activity. nih.gov

C5 and C6 Positions: For FBPase inhibitors, the introduction of alkyl groups at the C5 position of the indole ring was found to be favorable for activity. nih.gov Conversely, placing a nitro group at the 4, 5, or 6-position of the indole ring led to a significant decrease in FBPase inhibitory activity compared to the 7-nitro analogue. doi.org For HIV-1 integrase inhibitors, the introduction of a halogenated benzene at the C6 position of an indole-2-carboxylic acid scaffold increased the inhibitory effect. nih.gov

Role of the Aldehyde Group in Molecular Recognition and Biological Interactions

The aldehyde group at the C2 position of the indole ring is a key functional group that can participate in various chemical reactions and biological interactions. nih.gov While the provided search results primarily focus on derivatives where the aldehyde has been converted to a carboxylic acid or carboxamide, the aldehyde itself is a crucial starting point for synthesizing these more complex molecules. nih.govsigmaaldrich.com The reactivity of the aldehyde allows for the introduction of diverse functionalities, which is essential for exploring the SAR and optimizing the biological activity of the resulting compounds. nih.gov For instance, in the synthesis of indolylquinazolinones, the indole-2-carboxaldehyde reacts with anthranilamide to form the final product in high yield. nih.gov

Impact of Halogenation and Other Functional Group Modifications on Potency and Selectivity

The strategic placement of halogen atoms and other functional groups on the indole ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of a compound. Halogenation, particularly chlorination, at the C7 position of the indole nucleus, can significantly impact a molecule's potency and selectivity.

The presence of a chloro group, as seen in this compound, can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Studies on related indole structures have demonstrated the importance of halogen substitution. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was shown to enhance the modulatory potency at the CB1 receptor. nih.gov Similarly, research on indole-based inhibitors of HIV-1 fusion highlighted that modifications to the indole ring, including halogenation, play a critical role in the compound's binding affinity and antiviral activity.

Furthermore, the aldehyde functional group at the C2 position of this compound is a versatile handle for a variety of chemical modifications. It readily undergoes condensation reactions to form Schiff bases and thiosemicarbazones, which are classes of compounds known for their broad spectrum of biological activities. ajchem-b.comnih.gov For example, the conversion of the aldehyde to a thiosemicarbazone introduces a pharmacophore that is known to be crucial for the antitubercular activity of its derivatives. nih.gov

The modification of the indole nitrogen (N1) and the C3 position also plays a crucial role in determining the biological activity. In a study of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the 3-position of the indole ring was found to be important for apoptotic activity. mdpi.com The interplay between the 7-chloro substituent and modifications at other positions of the indole scaffold allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Therapeutic Areas and Potential Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, owing to the diverse biological activities exhibited by the indole nucleus and its substituted analogues.

Anti-inflammatory Agents

Indole derivatives are well-known for their anti-inflammatory properties. The anti-inflammatory drug indomethacin, an indole-3-acetic acid derivative, is a classic example. Research into novel indole-based anti-inflammatory agents has shown that modifications of the indole scaffold can lead to potent compounds. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and shown to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Another study on thiosemicarbazone derivatives of indole revealed their ability to suppress the production of TNF-α and NO, and they also showed selectivity for COX-2 inhibition. researchgate.net Although these studies were not performed on derivatives of this compound specifically, they suggest that the 7-chloroindole (B1661978) scaffold could be a promising starting point for the development of new anti-inflammatory drugs. The aldehyde group at the C2 position can be readily converted to various pharmacophores known to possess anti-inflammatory activity.

| Compound Class | Key Findings | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 cells. | nih.gov |

| Indole-based thiosemicarbazones | Suppression of TNF-α and NO production; selective COX-2 inhibition. | researchgate.net |

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Indole derivatives have shown promise in this area. nih.gov A notable example is the spiroindolone class of antimalarials, where structure-activity relationship studies revealed that the introduction of a 7-chloro substituent was beneficial for activity. nih.gov The resulting compound, cipargamin (B606699) (KAE609), which contains a 7-chloro-substituted spiro-azaindole core, has progressed to clinical trials. While not a direct derivative of this compound, this highlights the potential of the 7-chloroindole moiety in antimalarial drug design. Furthermore, the synthesis of 7-chloro-2-(1H-indol-3-yl)quinazolin-4(3H)-one has been reported, with meridianins, a group of related indole alkaloids, showing promising antimalarial activities. nih.gov

| Compound Class | Key Findings | Reference |

| Spiroindolones | 7-Chloro substitution was beneficial for antimalarial activity, leading to the development of cipargamin. | nih.gov |

| Indolylquinazolinones | Meridianin analogues, which are structurally related, exhibit antimalarial properties. | nih.gov |

Anticancer and Antitumor Activities

The indole scaffold is a key component of many anticancer agents, including the vinca (B1221190) alkaloids. Research has shown that chloro-substituted indole derivatives can exhibit significant cytotoxic activity. For example, metal complexes of chloro-derivatives of 7-azaindole-3-carbaldehyde have been shown to have enhanced antiproliferative activity compared to their unsubstituted counterparts. orientjchem.org In another study, 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide was found to be a potent inducer of apoptosis in breast cancer cells. mdpi.com Schiff base derivatives of 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde have also demonstrated promising anticancer activity against breast cancer cell lines. orientjchem.org These findings suggest that derivatives of this compound, such as Schiff bases and hydrazones, could be valuable leads for the development of novel anticancer therapies.

| Compound/Complex | Cell Line(s) | Key Findings | Reference |

| Platinum(II) complexes with chloro-7-azaindole-3-carbaldehyde | MDA-MB-231 (breast cancer) | Enhanced antiproliferative activity compared to unsubstituted analogues. | orientjchem.org |

| 5-Chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (breast cancer) | Potent inducer of apoptosis. | mdpi.com |

| Schiff bases of 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | AMJ13 (breast cancer) | Promising anticancer activity. | orientjchem.org |

Antiviral Properties

Indole derivatives have been explored for their antiviral activities against a range of viruses. For instance, a series of indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their broad-spectrum antiviral activity. researchgate.net While this study focused on substitutions at the 4, 6, and 7-positions, it provides a basis for the potential of 7-chloro-substituted indole-2-carbaldehyde derivatives in antiviral research. Another study on an indol-3-carboxylic acid derivative with a bromo-substitution showed reliable antiviral effects against SARS-CoV-2 in vitro. nih.govjmchemsci.com The aldehyde functionality of this compound allows for the synthesis of various derivatives, such as Schiff bases and thiosemicarbazones, which are known to possess antiviral properties. ajchem-b.comnih.gov

| Compound Class | Virus(es) | Key Findings | Reference |

| Indole-2-carboxylate derivatives | Influenza A, Influenza B, HSV-1, Cox B3 | Broad-spectrum antiviral activity. | researchgate.net |

| Bromo-substituted indol-3-carboxylic acid derivative | SARS-CoV-2 | Reliable in vitro antiviral effect. | nih.govjmchemsci.com |

Anthelmintic Activity

Parasitic infections caused by helminths remain a significant global health problem. Schiff bases are a class of compounds that have been investigated for their anthelmintic effects. ajchem-b.com Given that this compound can be readily converted to Schiff bases through condensation with various amines, its derivatives hold potential as anthelmintic agents. While direct studies on the anthelmintic activity of this compound derivatives are limited, research on other heterocyclic compounds provides a rationale for their investigation. For example, derivatives of 1,2,4-triazole (B32235) have been evaluated for their activity against nematodes. nih.gov The synthesis of thiosemicarbazone derivatives from various aldehydes has also been reported to yield compounds with potential antitubercular and other biological activities, suggesting a broad therapeutic potential for such derivatives. nih.gov

| Compound Class | Organism(s) | Key Findings | Reference |

| Schiff bases | General | Known to possess anthelmintic properties. | ajchem-b.com |

| 1,2,4-Triazole derivatives | Nematodes | Demonstrated anthelmintic activity. | nih.gov |

Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Derivatives of this compound are a subject of significant interest in the quest for novel treatments for neurodegenerative diseases, particularly Alzheimer's disease (AD). Alzheimer's is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. nih.gov Research has focused on developing multi-target-directed ligands (MTDLs) that can simultaneously address various pathological pathways of AD. researchgate.netnih.gov

Indole-based compounds have been designed and synthesized as potential anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov These derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-known characteristic of AD. nih.govresearchgate.netnih.gov

A novel series of indole-based compounds demonstrated promising results in vitro. nih.gov Some compounds showed high selectivity for either AChE or BuChE, while others exhibited dual inhibitory activity in the nanomolar range. nih.gov Notably, certain derivatives also demonstrated the ability to inhibit the self-induced aggregation of Aβ amyloid. nih.gov The development of these multi-functional agents provides a promising strategy for tackling the complex nature of Alzheimer's disease. rsc.org

| Compound ID | Target Enzyme(s) | Key Findings |

| 3c | AChE | Higher selectivity for AChE over BuChE. nih.gov |

| 4a, 4b, 4d | BuChE | Showed selectivity for BuChE over AChE. nih.gov |

| 5b, 6b, 7c, 10b | AChE/BuChE | Exerted dual inhibitory activities at the nanomolar range. nih.gov |

| 5b, 6b | Aβ amyloid | Inhibited self-induced Aβ amyloid aggregation. nih.gov |

This table summarizes the in vitro findings for a novel series of indole-based compounds investigated for their potential in treating Alzheimer's disease.

Other Pharmacological Effects (e.g., Analgesic, Antimicrobial, Anticonvulsant, Antioxidant)

Beyond neurodegenerative diseases, derivatives of this compound and related indole compounds have been explored for a wide range of other pharmacological activities. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. jbarbiomed.com

Analgesic and Anti-inflammatory Activity: Indole derivatives have shown potential as analgesic and anti-inflammatory agents. jbarbiomed.com Some synthesized indole derivatives have been evaluated for their ability to reduce inflammation and pain in animal models. jbarbiomed.com

Antimicrobial Activity: The antimicrobial properties of indole derivatives have been a significant area of research. jbarbiomed.com These compounds have been tested against various strains of bacteria and fungi, with some demonstrating notable activity. jbarbiomed.commdpi.com The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance.

Anticonvulsant Activity: Research has also delved into the anticonvulsant potential of indole derivatives. jbarbiomed.comresearchgate.net Certain compounds have been shown to protect against seizures in preclinical models, suggesting their potential utility in the treatment of epilepsy. researchgate.netlatamjpharm.org

Antioxidant Activity: The antioxidant properties of indole derivatives are another area of investigation. jbarbiomed.com Oxidative stress is implicated in a variety of diseases, and compounds that can neutralize reactive oxygen species may have therapeutic benefits.

| Pharmacological Effect | Research Focus | Key Findings |

| Analgesic | Evaluation of pain reduction in animal models. | Certain indole derivatives exhibit analgesic properties. jbarbiomed.com |

| Antimicrobial | Testing against various bacteria and fungi. | Some derivatives show significant antimicrobial activity. jbarbiomed.commdpi.com |

| Anticonvulsant | Protection against seizures in preclinical models. | Certain indole derivatives demonstrate anticonvulsant potential. jbarbiomed.comresearchgate.netlatamjpharm.org |

| Antioxidant | Neutralization of reactive oxygen species. | Indole derivatives have been investigated for their antioxidant capabilities. jbarbiomed.com |

This table provides an overview of the diverse pharmacological effects investigated for indole derivatives, beyond their application in neurodegenerative diseases.

Bioconjugation and Fluorescent Probe Development

The unique chemical properties of indole derivatives, including those related to this compound, make them valuable tools in the fields of bioconjugation and fluorescent probe development.

Bioconjugation: The indole ring system can be chemically modified to attach to other molecules, a process known as bioconjugation. This allows for the creation of hybrid molecules with specific biological targets. For example, indole-2-carboxylic acid has been used as a scaffold to develop inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org By optimizing the indole structure and adding different chemical groups, researchers have been able to design potent and selective inhibitors. nih.govrsc.org

Fluorescent Probe Development: Indole derivatives can also serve as the basis for fluorescent probes, which are molecules that emit light upon binding to a specific target. rsc.org These probes are invaluable for visualizing and tracking biological processes in real-time. For instance, a fluorescent probe based on a benzaldehyde-indole fused chromophore has been developed for the dual detection of cyanide and hypochlorite (B82951) in living cells. rsc.org Such probes offer high sensitivity and low toxicity, making them powerful tools for cellular imaging and biomedical research. rsc.orgrsc.org

| Application | Description | Example |

| Bioconjugation | Chemical modification of the indole scaffold to create hybrid molecules with specific biological targets. | Development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.govrsc.org |

| Fluorescent Probe Development | Design of indole-based molecules that emit light upon binding to a specific target for visualization. | A benzaldehyde-indole fused chromophore for detecting cyanide and hypochlorite in living cells. rsc.org |

This table highlights the applications of indole derivatives in bioconjugation and the development of fluorescent probes for biological research.

Computational and Theoretical Studies of 7 Chloro 1h Indole 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of molecular systems with a high degree of accuracy. These methods are instrumental in understanding the intrinsic characteristics of 7-Chloro-1H-indole-2-carbaldehyde.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformations

DFT studies offer a detailed picture of the molecular geometry, vibrational frequencies, and electronic landscape of this compound.

The optimization of the molecular geometry of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in any computational analysis. This process determines the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For indole (B1671886) derivatives, the planarity of the bicyclic ring system is a crucial feature. The presence of the chloro substituent at the 7-position and the carbaldehyde group at the 2-position will induce subtle changes in the geometry of the indole scaffold due to steric and electronic effects.

Vibrational spectroscopy analysis, calculated from the optimized geometry, provides theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to the stretching and bending of different functional groups within the molecule. For instance, the characteristic vibrational frequencies for the C=O stretching of the aldehyde, the N-H stretching of the indole ring, and the C-Cl stretching can be precisely predicted. Studies on related molecules like 1H-Indole-3-carbaldehyde have shown good agreement between theoretical and experimental vibrational spectra, validating the computational approach. tandfonline.com

Table 1: Representative Calculated Vibrational Frequencies for Indole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| C-H (Aromatic) Stretch | 3000-3100 |

| C=O (Aldehyde) Stretch | 1650-1700 |

| C=C (Aromatic) Stretch | 1400-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Note: These are typical values for indole derivatives and may vary for this compound.

The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is likely to be distributed over the carbaldehyde group and the benzene (B151609) ring, influenced by the electron-withdrawing nature of the chlorine atom. DFT calculations on similar chloro-substituted indole derivatives have shown that the introduction of a chlorine atom can lower the HOMO and LUMO energy levels and affect the energy gap. tandfonline.commdpi.com

Table 2: Representative Frontier Orbital Energies for Substituted Indoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |

| Chloro-substituted Indole | -5.8 to -6.3 | -1.0 to -1.5 | 4.3 to 5.3 |

| Indole-carbaldehyde | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 5.0 |

Note: These values are illustrative and based on general trends observed in computational studies of indole derivatives.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis can quantify the hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. Key interactions would include those between the lone pairs of the nitrogen and chlorine atoms with the π* anti-bonding orbitals of the aromatic system, and the delocalization of π-electrons across the indole ring and the carbaldehyde group. This analysis provides a quantitative measure of electron delocalization and the stability it imparts to the molecule.

Reactivity Predictions and Electrophilicity Assessment of the Aldehyde Carbon

The aldehyde functional group in this compound is a primary site for chemical reactions. Computational methods can predict the reactivity of the aldehyde carbon. The electrophilicity index, a global reactivity descriptor derived from DFT calculations, can quantify the electrophilic character of the molecule.

Furthermore, the analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show a region of high positive potential around the aldehyde carbon, confirming its electrophilic nature and susceptibility to attack by nucleophiles. The electron-withdrawing chloro group is expected to further enhance the electrophilicity of the aldehyde carbon. Studies on other aromatic aldehydes have successfully used MEP analysis to predict sites of nucleophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be employed to study its conformational dynamics, particularly the rotation of the carbaldehyde group relative to the indole ring. More importantly, if this molecule is considered as a potential drug candidate, MD simulations can be used to model its interaction with a biological target, such as an enzyme or a receptor. By placing the molecule in the active site of a protein, MD simulations can predict the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding free energy. Such studies are crucial in rational drug design, helping to optimize the structure of a lead compound to improve its binding affinity and selectivity. The use of MD simulations to study the interaction of indole derivatives with biological targets has been demonstrated in several studies. nih.govtandfonline.commdpi.com

Ligand-Protein Interaction Dynamics and Conformational Changes

Understanding the dynamic nature of how a ligand interacts with its protein target is fundamental to elucidating its mechanism of action. nih.gov The binding of a small molecule like an indole derivative to a protein is not a static event but a dynamic process involving conformational adjustments in both the ligand and the protein. nih.gov These interactions are governed by a complex interplay of physicochemical forces. nih.gov

Binding Mode Predictions and Stability Analysis (e.g., CDOCKER Algorithm)

Predicting the precise orientation and interaction of a ligand within a protein's binding site is a cornerstone of structure-based drug design. nih.gov Algorithms like CDOCKER, a molecular dynamics-based docking program, are instrumental in this process. nih.gov CDOCKER utilizes the CHARMM force field and a grid-based potential to represent the non-bonded interactions between the protein and the ligand, which accelerates the calculation of energies and forces. nih.gov

The CDOCKER protocol often involves generating initial low-energy conformations of the ligand through simulated annealing. nih.gov In this process, the ligand is heated to a high temperature and then gradually cooled, allowing it to explore a wide range of conformations and settle into a low-energy state. nih.gov These conformations are then docked into the rigid receptor's binding site. The accuracy of these predictions is often higher when the protein structure used for docking is very similar to the actual structure of the protein when bound to the ligand (the holo structure). nih.gov

Recent advancements have led to the development of "Flexible CDOCKER," which incorporates a physics-based scoring function that considers both enthalpic and entropic contributions to binding by accounting for the conformational variability of flexible side chains in the protein's binding pocket. nih.gov This flexible receptor approach can lead to improved accuracy in docking experiments compared to rigid receptor methods. nih.gov

Table 1: Overview of CDOCKER Algorithm Features

| Feature | Description | Reference |

| Core Engine | Utilizes CHARMM functionalities, including force field, energy minimization, and molecular dynamics. | nih.gov |

| Interaction Potential | Employs a pre-calculated grid-based potential for rigid receptor non-bonded interactions to enhance speed. | nih.gov |

| Ligand Sampling | Uses molecular dynamics-based simulated annealing to explore the conformational space of the ligand. | nih.gov |

| Flexibility | Advanced versions allow for receptor side-chain flexibility, improving prediction accuracy. | nih.gov |

| Scoring | Modern scoring functions include both enthalpic and entropic contributions for better binding prediction. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trnih.gov The fundamental principle is that variations in the biological effects of compounds within a series are correlated with changes in their structural, physical, and chemical properties. dergipark.org.tr This approach is a key tool in drug discovery, as it allows for the prediction of the activity of newly designed or untested compounds. nih.gov

For indole derivatives, QSAR studies have been successfully employed to understand the structural requirements for their biological activities. For instance, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives to predict their inhibitory activity against Casein Kinase II (CK2). nih.gov A reliable QSAR model should not only have a high correlation coefficient (R²) for the training set of compounds but also possess good predictive power for an external test set (R²pred) and be validated by cross-validation (q²). nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. This model then serves as a template for designing or searching for new molecules with similar or improved activity. mdpi.com

In the study of indole and 7-azoindole derivatives as ROCK2 inhibitors, pharmacophore modeling was a key component of the 3D-QSAR analysis. nih.gov By aligning the compounds based on a generated pharmacophore, researchers can create more robust and predictive CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov The resulting contour maps from these analyses highlight regions where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity, providing clear guidelines for future structural modifications. nih.gov For example, a study might reveal that a hydrogen bond donor at a specific position on the indole ring enhances inhibitory activity. nih.gov

Correlation of Molecular Descriptors with Biological Activity

The core of any QSAR model is the correlation of molecular descriptors with biological activity. dergipark.org.tr Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties, such as its electronic (e.g., dipole moment, orbital energies), hydrophobic (e.g., logP), and steric characteristics. dergipark.org.tr

Studies on various heterocyclic compounds have shown strong correlations between specific descriptors and biological outcomes. For example, in a series of 5,8-quinolinequinone derivatives, the dipole moment was found to correlate with anti-proliferative activity, where the compound with the largest dipole moment showed the highest activity. dergipark.org.tr Similarly, global reactivity descriptors like electronegativity, hardness, and softness, derived from quantum-chemical calculations, can be correlated with biological activity. nih.gov The process involves calculating a wide range of descriptors for a set of compounds and then using statistical methods, like multiple linear regression (MLR), to build a model that best describes the observed activity. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Potential Correlation | Reference |

| Electronic | Dipole Moment, HOMO/LUMO energies, Electronegativity | Receptor binding affinity, Reactivity | dergipark.org.tr |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Membrane permeability, Cytotoxicity | nih.gov |

| Thermodynamic | Entropy, Heat Capacity | Solubility, Binding thermodynamics | dergipark.org.tr |

| 3D/Steric | Molecular Volume, Surface Area | Fit within a binding pocket | dergipark.org.tr |

Molecular Docking Studies for Target Identification and Binding Affinity Prediction